molecular formula C10H9ClO3 B1376966 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde CAS No. 1437312-03-2

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde

Cat. No. B1376966
CAS RN: 1437312-03-2
M. Wt: 212.63 g/mol
InChI Key: KKYGPQSGLFFAGI-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde (CMBC) is a synthetic compound belonging to the family of benzodioxines, which are known to have a wide range of applications in the fields of medicine, biochemistry, and pharmacology. CMBC is a versatile compound, with the potential to be used in a variety of laboratory experiments, as well as in the development of new drugs.

Scientific Research Applications

Synthesis of Fine Chemicals

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde: is a promising key intermediate in the synthesis of fine chemicals. Its chloromethyl group can easily undergo further transformations to create a variety of specialized molecules. This compound can be used to synthesize complex structures found in pharmaceuticals, agrochemicals, and dyes .

Pharmaceutical Intermediates

The compound serves as an intermediate in the pharmaceutical industry. It can be transformed into active pharmaceutical ingredients (APIs) through various chemical reactions. These APIs can be used in the development of drugs with potential therapeutic applications .

Polymer Synthesis

This chloromethylated aromatic compound can be used as a building block in polymer synthesis. It can react with other monomers to form polymers with specific properties, such as increased durability or enhanced electrical conductivity .

Catalysis

The compound can be involved in catalytic processes. For example, it can be used in the synthesis of chloromethyl ethylene carbonate (CMEC) by acting as a substrate in reactions utilizing carbon dioxide (CO2) and epichlorohydrin under solvent-free conditions. This showcases its role in green chemistry applications .

Environmental Applications

In environmental science, this compound can be used to develop materials that capture and utilize CO2, helping to mitigate the effects of greenhouse gases. Its reactivity with CO2 can be harnessed to create value-added products while reducing carbon emissions .

Material Science

In material science, the compound’s ability to act as an intermediate can lead to the development of new materials with unique properties. These materials can be used in various high-tech applications, including electronics, nanotechnology, and energy storage .

Safety and Hazards

While specific safety data for “8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde” is not available, chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage, and may be toxic if inhaled .

properties

IUPAC Name

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-3-8-1-7(4-12)2-9-5-13-6-14-10(8)9/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYGPQSGLFFAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)C=O)CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211688
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde

CAS RN

1437312-03-2
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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